molecular formula C22H17Cl3N2O4 B14168923 2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide CAS No. 5823-24-5

2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide

Cat. No.: B14168923
CAS No.: 5823-24-5
M. Wt: 479.7 g/mol
InChI Key: NSAHZGVJQBKJDA-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its multiple chlorine and methoxy substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents such as potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones .

Scientific Research Applications

2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and methoxy groups enhances its versatility in various chemical reactions and applications .

Properties

CAS No.

5823-24-5

Molecular Formula

C22H17Cl3N2O4

Molecular Weight

479.7 g/mol

IUPAC Name

2,4-dichloro-N-[4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C22H17Cl3N2O4/c1-30-14-5-8-19(20(11-14)31-2)27-22(29)16-9-12(23)4-7-18(16)26-21(28)15-6-3-13(24)10-17(15)25/h3-11H,1-2H3,(H,26,28)(H,27,29)

InChI Key

NSAHZGVJQBKJDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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